1-Benzylhexahydropyrimidine

描述

BenchChem offers high-quality 1-Benzylhexahydropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzylhexahydropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

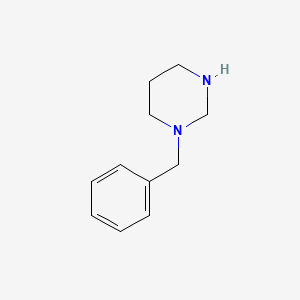

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-1,3-diazinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-5-11(6-3-1)9-13-8-4-7-12-10-13/h1-3,5-6,12H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSJUMIQLLFOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzylhexahydropyrimidine chemical structure and properties

Technical Whitepaper: 1-Benzylhexahydropyrimidine

Executive Summary

1-Benzylhexahydropyrimidine (1-Benzyl-1,3-diazacyclohexane) is a specialized cyclic aminal used primarily as a synthetic intermediate in medicinal chemistry and as a ligand in coordination chemistry.[1][2] Structurally, it consists of a saturated six-membered pyrimidine ring with a benzyl substituent at the N1 position. Unlike its thermodynamically stable isomer 1-benzylpiperazine (a 1,4-diamine), 1-benzylhexahydropyrimidine contains a sensitive N-C-N aminal linkage, conferring unique reactivity profiles—specifically susceptibility to acidic hydrolysis and utility as a "masked" formaldehyde equivalent or diamine carrier.[1]

Recent pharmaceutical applications have highlighted its utility as a scaffold in the development of butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease therapy.[2] This guide details the physicochemical properties, synthetic pathways, conformational dynamics, and handling protocols for this compound.

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | 1-Benzyl-1,3-diazacyclohexane |

| Common Name | 1-Benzylhexahydropyrimidine |

| CAS Number | 77869-56-8 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| Physical State | Viscous liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, CHCl₃, MeOH; sparingly soluble in water |

| LogP (Predicted) | ~1.44 |

| pKa (Estimated) | ~8.5–9.0 (Secondary amine) |

Structural Architecture

The molecule features a hexahydropyrimidine core.[1][2][3] The critical structural element is the aminal carbon (C2) located between the two nitrogen atoms. This carbon is electron-deficient relative to the other ring carbons due to the inductive effect of two adjacent nitrogens, making the ring susceptible to ring-opening under acidic conditions.

Figure 1: Connectivity of 1-Benzylhexahydropyrimidine highlighting the sensitive N-C-N aminal core.[1][2]

Synthetic Methodologies

The synthesis of 1-benzylhexahydropyrimidine relies on the condensation of N-benzyl-1,3-propanediamine with a formaldehyde source.[1] This reaction is reversible; water removal is critical to drive the equilibrium toward the cyclic product.[2]

Protocol: Cyclocondensation

Reagents:

-

Paraformaldehyde (Solid source of HCHO)

-

Solvent: Toluene (for azeotropic distillation) or Methanol (for molecular sieve drying)

Step-by-Step Workflow:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve N-benzyl-1,3-propanediamine (1.0 eq) in toluene.

-

Addition: Add paraformaldehyde (1.05 eq) in one portion.

-

Reflux: Heat the mixture to reflux. As the paraformaldehyde depolymerizes, it reacts with the diamine.

-

Water Removal: Monitor the collection of water in the Dean-Stark trap. Continue reflux until water evolution ceases (~2–4 hours).[1][2]

-

Isolation: Cool to room temperature. Remove toluene under reduced pressure (rotary evaporator).[1][2]

-

Purification: The residue is often sufficiently pure for downstream applications.[1][2] If necessary, distill under high vacuum (bulb-to-bulb).[1][2] Note: Avoid silica gel chromatography as the acidity of silica can degrade the aminal ring.

Figure 2: Synthetic pathway via cyclodehydration.[1][2]

Conformational Analysis & Stability

Like cyclohexane, the hexahydropyrimidine ring adopts a chair conformation . However, the presence of nitrogen atoms introduces additional stereoelectronic effects:

-

N-Inversion: Both nitrogen atoms undergo rapid pyramidal inversion.[1][2]

-

Substituent Preference: The bulky benzyl group at N1 will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C3 and C5.[1][2]

-

Lone Pair Orientation: The orientation of the nitrogen lone pairs is influenced by the generalized anomeric effect (rabbit-ear effect), often preferring an axial orientation to minimize lone-pair/lone-pair repulsion, though steric bulk usually dominates the equilibrium.

Stability Warning: The C2 position is a "masked" aldehyde.[1][2] In the presence of aqueous acid (pH < 4), the ring opens rapidly to regenerate the diamine salt and formaldehyde.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Solvents: Avoid protic solvents with acidic impurities (e.g., aged chloroform).[1][2]

Applications in Drug Discovery

1-Benzylhexahydropyrimidine serves as a versatile scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets.[1][2]

Case Study: Alzheimer's Disease (BChE Inhibitors)

Research indicates that hexahydropyrimidine derivatives act as effective inhibitors of butyrylcholinesterase (BChE).[1][2] The 1-benzylhexahydropyrimidine core can be functionalized at the secondary nitrogen (N3) to introduce pharmacophores.[1][2]

Experimental Workflow (N3-Functionalization):

-

Substrate: 1-Benzylhexahydropyrimidine.

-

Electrophile: Sulfonyl chlorides (e.g., naphthalene-2-sulfonyl chloride) or Alkyl halides.[1][2]

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).[1][2]

-

Mechanism: The secondary amine at N3 acts as a nucleophile, attacking the sulfonyl/alkyl group.[2] The N1-benzyl group remains stable under basic conditions.[1][2]

Figure 3: Divergent reactivity profile based on pH conditions.[1]

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][2] May cause respiratory irritation.[1][2]

-

Handling: Use in a fume hood.[1][2] The hydrolysis product, formaldehyde, is a known carcinogen.

-

First Aid: In case of contact, wash immediately with soap and water.[2] If eyes are exposed, rinse cautiously with water for several minutes.[1][2]

References

-

Synthesis & Properties

-

Medicinal Chemistry Application

-

Bozič, B., et al. (2021). "Lead Optimization of a Butyrylcholinesterase Inhibitor for the Treatment of Alzheimer’s Disease." Journal of Medicinal Chemistry. (Describes the use of Compound 81, 1-benzylhexahydropyrimidine, as a precursor for sulfonamide derivatives).

-

-

General Hexahydropyrimidine Synthesis

Sources

- 1. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzylnaphthalene | C17H14 | CID 38074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1-Benzylhexahydropyrimidine | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 5. Lead Optimization of a Butyrylcholinesterase Inhibitor for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Full text of "Journal Of The Chemical Society (1921) Vol.119, Pt.1" [archive.org]

An In-Depth Technical Guide to N-Benzylhexahydropyrimidines: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzylhexahydropyrimidines, a class of compounds with significant potential in medicinal chemistry. Due to the non-specificity of the term "1-Benzylhexahydropyrimidine" in chemical literature and databases, this guide will address the synthesis, characterization, and applications of N-benzyl substituted hexahydropyrimidines as a broader, more relevant class of molecules. The hexahydropyrimidine scaffold, a saturated six-membered heterocycle with two nitrogen atoms at the 1 and 3 positions, offers a unique three-dimensional structure that is attractive for designing novel therapeutic agents. The introduction of a benzyl group on one of the nitrogen atoms can significantly influence the molecule's physicochemical properties and biological activity.

The Hexahydropyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The hexahydropyrimidine core is considered a "privileged scaffold" in drug discovery. Its inherent conformational flexibility and the presence of two nitrogen atoms capable of forming hydrogen bonds make it an excellent building block for creating diverse molecular libraries.[1] Derivatives of hexahydropyrimidine have shown a wide range of biological activities, including anticancer, antiviral, and effects on the central nervous system.[1]

Synthesis of N-Benzylhexahydropyrimidines

The synthesis of N-benzylhexahydropyrimidines can be approached in two primary ways: by constructing the hexahydropyrimidine ring with an N-benzyl substituted precursor or by adding a benzyl group to a pre-existing hexahydropyrimidine ring.

Ring Formation with N-Benzylated Precursors

A common and efficient method for synthesizing the hexahydropyrimidine ring is through a condensation reaction. One well-established method involves the reaction of a 1,3-diamine with an aldehyde or ketone.[2] To synthesize an N-benzylhexahydropyrimidine, N-benzyl-1,3-propanediamine would be a key starting material.

Experimental Protocol: Synthesis of a 2-Substituted-1-Benzylhexahydropyrimidine

This protocol describes a general procedure for the synthesis of a 2-substituted-1-benzylhexahydropyrimidine via the condensation of N-benzyl-1,3-propanediamine with an aldehyde.

Materials:

-

N-benzyl-1,3-propanediamine

-

An appropriate aldehyde (e.g., formaldehyde, benzaldehyde)

-

Anhydrous solvent (e.g., dichloromethane, ethanol)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Activated molecular sieves (optional, for reactions with less reactive aldehydes)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of N-benzyl-1,3-propanediamine and the selected aldehyde in an anhydrous solvent.

-

The reaction can be carried out at room temperature. For less reactive aldehydes, the use of activated molecular sieves may be beneficial to drive the reaction to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed. This may take several hours.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on a suitable stationary phase like silica gel or neutral alumina to yield the pure N-benzylhexahydropyrimidine derivative.

Causality of Experimental Choices:

-

Anhydrous Conditions: The condensation reaction to form the aminal linkage of the hexahydropyrimidine ring is a reversible process where water is a byproduct. Using an anhydrous solvent and a drying agent (or molecular sieves) shifts the equilibrium towards the product, increasing the yield.

-

Choice of Aldehyde: The substituent at the 2-position of the hexahydropyrimidine ring is determined by the aldehyde used. Formaldehyde will result in an unsubstituted 2-position, while other aldehydes will introduce various substituents, allowing for molecular diversity.

Diagram: Synthesis of 1-Benzylhexahydropyrimidine

Caption: General reaction scheme for the synthesis of 1-benzylhexahydropyrimidine.

N-Benzylation of a Pre-formed Hexahydropyrimidine Ring

Alternatively, a hexahydropyrimidine ring can be synthesized first, followed by the introduction of the benzyl group onto one of the nitrogen atoms. This approach is useful if the desired hexahydropyrimidine precursor is readily available.

Experimental Protocol: N-Benzylation of Hexahydropyrimidine

This protocol outlines a general procedure for the N-benzylation of a hexahydropyrimidine using benzyl bromide.

Materials:

-

Hexahydropyrimidine

-

Benzyl bromide

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

-

Dissolve the hexahydropyrimidine in the chosen solvent in a round-bottom flask.

-

Add the base to the solution. The base is crucial to neutralize the HBr that is formed during the reaction.

-

Slowly add benzyl bromide to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

After the reaction is complete, filter off any solid byproducts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-benzylhexahydropyrimidine.

Trustworthiness of the Protocol:

This protocol is a standard nucleophilic substitution reaction. The progress of the reaction can be easily monitored by TLC, and the final product can be purified using standard laboratory techniques. The identity and purity of the product should be confirmed by spectroscopic methods such as NMR and mass spectrometry.

Physicochemical Properties and Spectroscopic Characterization

The introduction of a benzyl group to the hexahydropyrimidine ring alters its physicochemical properties. The lipophilicity is generally increased, which can affect its solubility and pharmacokinetic profile. The conformational flexibility of the hexahydropyrimidine ring is an important feature, and the presence of a bulky benzyl group can influence the preferred conformation.

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum of an N-benzylhexahydropyrimidine would show characteristic signals for the benzylic protons (typically a singlet around 3.5-4.5 ppm), the aromatic protons of the benzyl group (in the range of 7.2-7.4 ppm), and the protons of the hexahydropyrimidine ring. The protons on the trimethylene portion of the ring can exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.[3]

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the benzylic carbon (around 50-60 ppm) and the aromatic carbons.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the mass of the N-benzylhexahydropyrimidine, aiding in the confirmation of its molecular weight. A common fragmentation pattern would be the loss of the benzyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N stretching bands.

Table 1: Expected Spectroscopic Data for 1-Benzylhexahydropyrimidine

| Spectroscopic Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | ~3.5-4.5 ppm (s, 2H, benzylic CH₂) ~7.2-7.4 ppm (m, 5H, aromatic CH) Complex multiplets for the hexahydropyrimidine ring protons. |

| ¹³C NMR | ~50-60 ppm (benzylic CH₂) ~127-138 ppm (aromatic carbons) Signals for the hexahydropyrimidine ring carbons. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 176.26 Fragment ion at m/z = 91 (benzyl cation) |

| IR (cm⁻¹) | ~3030 (aromatic C-H stretch) ~2850-2950 (aliphatic C-H stretch) ~1450, 1495 (aromatic C=C stretch) ~1100-1200 (C-N stretch) |

Applications in Drug Development

The hexahydropyrimidine scaffold is a versatile building block in the design of new therapeutic agents.[1] The introduction of an N-benzyl group can enhance the biological activity of the parent molecule.

-

Anticancer Agents: N-benzyl substituted heterocyclic compounds, including pyrimidine derivatives, have shown promise as anticancer agents.[4][5] The benzyl group can participate in hydrophobic interactions with target proteins, potentially increasing the binding affinity and efficacy of the compound.

-

Central Nervous System (CNS) Active Compounds: The lipophilic nature of the benzyl group can improve the ability of a molecule to cross the blood-brain barrier, which is a critical requirement for drugs targeting the CNS.

Diagram: Drug Development Workflow

Caption: A simplified workflow for the development of N-benzylhexahydropyrimidine-based drug candidates.

Conclusion

While "1-Benzylhexahydropyrimidine" is not a standard chemical name, the underlying structure of an N-benzyl substituted hexahydropyrimidine represents a valuable class of compounds for researchers in drug discovery. The synthesis of these molecules is achievable through established chemical reactions, and their potential for diverse biological activities makes them attractive targets for further investigation. This guide provides a foundational understanding of the synthesis, characterization, and potential applications of N-benzylhexahydropyrimidines, serving as a valuable resource for scientists working in this exciting area of medicinal chemistry.

References

- Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Universiti Kebangsaan Malaysia.

- Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research.

- THE SYNTHESIS OF HEXAHYDROPYRIMIDINES FROM 1,3-DIAMINES AND KETONES OR ALDEHYDES. The Journal of Organic Chemistry - ACS Publications.

- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.

- N -arylhexahydropyrimidines. Part 1. Synthesis and 1 H NMR characterization of 1,3Di and 1,2,3-trisubstituted derivatives. ResearchGate.

- Hexahydropyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Hexahydropyrimidine Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to N-Substituted Hexahydropyrimidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

N-substituted hexahydropyrimidine derivatives represent a class of saturated heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The core structure, a six-membered ring containing two nitrogen atoms at the 1 and 3 positions, provides a unique three-dimensional architecture.[1] This non-planar conformation, combined with the capacity for multiple hydrogen bonding interactions, makes the hexahydropyrimidine scaffold a "privileged" structure in drug design.[1] These structural features allow for precise spatial orientation of substituents, facilitating high-affinity interactions with a variety of biological targets.

The versatility of the hexahydropyrimidine core has led to the development of derivatives with a broad spectrum of pharmacological activities. These compounds have been extensively investigated for their potential as anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal agents.[2] Their therapeutic promise stems from the ability to modulate key biological pathways implicated in various diseases, making them a focal point for researchers and drug development professionals. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of N-substituted hexahydropyrimidine derivatives, offering field-proven insights for their application in modern drug discovery.

Core Synthetic Strategies and Methodologies

The synthesis of N-substituted hexahydropyrimidines is primarily achieved through efficient and versatile methods, with multicomponent reactions being a cornerstone of their construction. Further functionalization of the core structure allows for the creation of diverse chemical libraries for biological screening.

One-Pot Multicomponent Synthesis: The Mannich-Type Reaction

A highly efficient and widely adopted method for constructing the hexahydropyrimidine ring is the Mannich-type reaction. This one-pot condensation brings together an aldehyde, an amine source (such as ammonium acetate), and a carbon acid, allowing for the rapid assembly of the core scaffold with various substituents.[1] The synthesis of 5-nitro-2,4,6-trisubstituted hexahydropyrimidines is a classic example of this approach, valued for its operational simplicity and the introduction of a versatile nitro group that can be further modified.[1][2]

The causality behind this experimental choice lies in its atom economy and efficiency. By combining three components in a single step, it minimizes waste and purification steps, which is crucial for generating chemical diversity in a timely manner. The n-butanol solvent is selected for its high boiling point, which facilitates the reaction, while ammonium acetate serves as a convenient in situ source of ammonia.

Caption: Workflow for Mannich-type synthesis of hexahydropyrimidines.

Experimental Protocol: General Synthesis of 5-Nitro-2,4,6-Trisubstituted Hexahydropyrimidines [2]

-

Reactant Preparation: In a round-bottom flask, combine a substituted benzaldehyde (0.03 mol), ammonium acetate (0.02 mol), and nitromethane (0.01 mol).

-

Solvent Addition: Add 35 mL of n-butanol (n-BuOH) to the flask.

-

Reaction: Stir the mixture vigorously and heat under reflux at 125°C for 40-70 minutes, or until a suspended solution forms.

-

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a benzene:acetone (9:1) solvent system.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation: Dry the resulting product in a fume chamber. The precipitate can then be weighed and characterized.

This self-validating system relies on TLC to confirm the consumption of starting materials and the formation of the product before proceeding to isolation, ensuring reaction completion.

Post-Synthesis Derivatization of the Hexahydropyrimidine Core

The hexahydropyrimidine scaffold, particularly when synthesized with functional handles like a nitro group, is amenable to a wide range of subsequent modifications. These derivatizations are crucial for fine-tuning the molecule's physicochemical properties and biological activity.

-

Reduction of the Nitro Group: The nitro group at the 5-position can be readily reduced to a primary amine using reagents like hydrazine hydrate.[2][3] This transformation is pivotal as it introduces a nucleophilic amine, opening pathways to new derivatives.

-

Amide Formation: The secondary amines within the hexahydropyrimidine ring (at positions 1 and 3) can be acylated. Reacting the core with reagents like benzoyl chloride in the presence of a base such as pyridine yields N-substituted amide derivatives.[2][3]

-

Schiff Base Formation: The primary amine generated from the nitro group reduction can undergo a condensation reaction with various benzaldehyde derivatives to form Schiff bases (imines).[2][3]

These derivatization strategies allow for the systematic exploration of structure-activity relationships by introducing a variety of functional groups onto the core scaffold.

Caption: Key derivatization pathways for the hexahydropyrimidine core.

Biological Activities and Therapeutic Applications

The structural diversity of N-substituted hexahydropyrimidine derivatives translates into a wide array of biological activities, positioning them as promising candidates for treating various diseases.[1]

| Biological Activity | Target/Mechanism of Action | Example Application | References |

| Anticancer | Inhibition of key signaling pathways such as PI3K/Akt/mTOR and Aurora kinases.[1] | Treatment of various cancers. | [1] |

| Antifungal | Potential interaction with fungal enzymes like CYP51, crucial for sterol biosynthesis.[4] | Treatment of dermatomycosis.[4][5] | [4][5] |

| Antimalarial | Inhibition of the growth and propagation of the Plasmodium falciparum parasite.[6] | Treatment of malaria.[6] | [6] |

| Antiviral | Broad-spectrum activity against various viruses. | Development of new antiviral therapies. | [2] |

| Anti-inflammatory | Modulation of inflammatory pathways. | Treatment of inflammatory conditions. | [2] |

| Antibacterial | Activity against various bacterial strains. | Development of new antibiotics. | [2] |

Anticancer Potential

Numerous studies have underscored the potential of hexahydropyrimidine analogs as anticancer agents.[1] Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt/mTOR pathway, which is essential for cell proliferation and survival.[1]

Antifungal and Antimalarial Activity

Nitrogen-containing heterocyclic compounds are prevalent in both natural and synthetic drugs.[4][7] Hexahydropyrimidine derivatives have shown efficacy against fungi that cause dermatomycosis.[4] The nitrogen atoms in the heterocyclic ring are thought to be crucial for interacting with the heme iron in the active site of fungal enzymes, a key aspect of their antifungal mechanism.[4] Furthermore, novel hexahydropyrimidine compounds have been identified as potent inhibitors of the Plasmodium falciparum parasite, making them valuable leads for the development of new antimalarial drugs.[6]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design.[8] For N-substituted hexahydropyrimidine derivatives, SAR studies have revealed several key principles for optimizing their therapeutic potential.

-

Substituents on Aryl Groups: The nature and position of substituents on any aryl rings attached to the hexahydropyrimidine core significantly influence biological activity. For instance, electron-withdrawing groups on a phenyl ring can modulate the molecule's electronic properties and, consequently, its binding affinity to a target.[9]

-

The Role of the N-Substituent: The groups attached to the nitrogen atoms of the hexahydropyrimidine ring are critical determinants of activity. Modifications at these positions can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds with a biological target.

-

Importance of Specific Functional Groups: The presence of certain functional groups is often correlated with enhanced activity. For example, nitro or amino substituents have been shown to enhance the antifungal activity of some hexahydropyrimidine derivatives.[4] Similarly, in other heterocyclic systems, a hydroxyl group capable of forming a hydrogen bond can be crucial for receptor interaction, and its replacement by a methoxy group can lead to a significant drop in activity.[10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ukm.my [ukm.my]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Antifungal Activity of Hexahydropyrimidine Derivatives against the Causative Agents of Dermatomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Hexahydropyrimidine Compounds for Treating Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. automate.video [automate.video]

- 9. researchgate.net [researchgate.net]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Biological Activity of Benzyl-Substituted Hexahydropyrimidines: A Technical Guide

Topic: Biological activity of benzyl-substituted hexahydropyrimidines Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Benzyl-substituted hexahydropyrimidines represent a specialized class of saturated nitrogen heterocycles with distinct pharmacological profiles. Unlike their unsaturated counterparts (dihydropyrimidines and pyrimidines), hexahydropyrimidines function primarily through mechanisms governed by their conformational flexibility, basicity, and lipophilic substitution patterns. This guide provides a rigorous analysis of their synthesis, structure-activity relationships (SAR), and biological applications, specifically focusing on their utility as antimicrobial and cytotoxic agents.

Chemical Basis & Synthetic Pathway[1][2][3][4][5]

The Hexahydropyrimidine Core

The hexahydropyrimidine ring is a saturated six-membered cyclic aminal. Its stability and biological activity are heavily influenced by substituents at the

Synthesis: The Mannich Condensation

The most efficient route to

Critical Process Parameter (CPP): The reaction is reversible. Water removal (using a Dean-Stark trap or molecular sieves) is often required to drive the equilibrium toward the cyclic product.

Visualization: Synthesis Workflow

The following diagram outlines the optimized synthetic workflow for 1,3-dibenzyl-5-nitrohexahydropyrimidine, a common bioactive derivative.

Figure 1: Step-wise synthesis of benzyl-substituted hexahydropyrimidines via modified Mannich condensation.

Pharmacological Profile[2][3][4]

Antimicrobial Activity

Benzyl-substituted hexahydropyrimidines exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans).[1]

-

Mechanism of Action: The lipophilic benzyl groups facilitate the molecule's insertion into the lipid bilayer of the microbial cell membrane. Once embedded, the protonated nitrogen atoms (at physiological pH) disrupt the membrane potential, leading to leakage of intracellular contents and cell death.

-

Key Insight: The activity is often correlated with the "cationic amphiphile" character. The hexahydropyrimidine ring acts as a spacer that positions the cationic centers and lipophilic tails optimally for membrane disruption.

Cytotoxicity & Anticancer Potential

Recent studies have highlighted the cytotoxic potential of 5-substituted hexahydropyrimidines. Derivatives containing electron-withdrawing groups (e.g., nitro, cyano) at the 5-position often show enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast) and HepG2 (liver).

-

Hypothesis: These compounds may act as alkylating agents or interact with DNA minor grooves, although the exact molecular target remains an area of active investigation.

Quantitative Data Summary

The following table summarizes typical Minimum Inhibitory Concentration (MIC) and IC50 ranges found in literature for optimized derivatives.

| Compound Class | Target Organism/Cell Line | Activity Metric | Typical Range | Reference |

| 1,3-Dibenzylhexahydropyrimidine | Staphylococcus aureus | MIC | 4 – 16 µg/mL | [1] |

| 1,3-Dibenzyl-5-nitro-derivative | Escherichia coli | MIC | 16 – 64 µg/mL | [2] |

| 1,3-Bis(4-chlorobenzyl)-derivative | Candida albicans | MIC | 2 – 8 µg/mL | [3] |

| 5-Cyano-1,3-dibenzyl-derivative | MCF-7 (Breast Cancer) | IC50 | 10 – 25 µM | [4] |

Structure-Activity Relationship (SAR)[7]

The biological efficacy of these molecules acts as a function of three primary structural variables:

-

N-Benzyl Substitution: Essential for lipophilicity. Para-substitution on the benzyl ring with halogens (Cl, F) generally increases antimicrobial potency by enhancing membrane partition coefficients.

-

Ring Saturation: The saturated hexahydropyrimidine core is more flexible than the pyrimidine ring, allowing for better induced-fit binding with targets or membrane insertion.

-

C-5 Substitution: Groups at the 5-position (opposite the nitrogens) modulate the electronic density of the ring. Electron-withdrawing groups (NO2, CN) stabilize the ring against oxidative metabolism and can enhance cytotoxic specificity.

Visualization: Mechanism & SAR

This diagram illustrates the interplay between structural features and biological outcomes.

Figure 2: Structure-Activity Relationship linking chemical features to biological mechanisms.

Experimental Protocols

Protocol A: Synthesis of 1,3-Dibenzylhexahydropyrimidine

Objective: To synthesize the core scaffold with high purity.

-

Reagent Prep: Dissolve 1,3-diaminopropane (10 mmol) in ethanol (20 mL).

-

Alkylation: Add benzyl chloride (20 mmol) and potassium carbonate (25 mmol). Reflux for 6 hours. Filter to remove salts.

-

Cyclization: To the filtrate containing

-dibenzyl-1,3-diaminopropane, add paraformaldehyde (10 mmol) and a catalytic amount of acetic acid. -

Reflux: Reflux the mixture for 12 hours. Use a Dean-Stark apparatus if possible to remove water.

-

Isolation: Evaporate solvent under reduced pressure. The residue is often an oil that solidifies upon standing or trituration with ether.

-

Validation: Verify structure via

-NMR (look for the singlet at

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To quantify antimicrobial potency against S. aureus.

-

Inoculum: Prepare a bacterial suspension adjusted to

McFarland standard ( -

Dilution: Dilute the inoculum 1:100 in Mueller-Hinton Broth.

-

Plate Prep: In a 96-well microtiter plate, add 100 µL of broth to all wells.

-

Compound Addition: Add 100 µL of the test compound (dissolved in DMSO/broth) to the first column. Perform serial 2-fold dilutions across the plate.

-

Incubation: Add 100 µL of the diluted bacterial suspension to each well. Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.[2] Use Resazurin dye (0.01%) for visual confirmation (blue = no growth, pink = growth).

References

-

Synthesis and Antimicrobial Activity of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives (Precursors/Analogs). PubMed.[1][3] Available at: [Link]

-

Synthesis, and biological activity of some new 1,3 – bis ( 4 – nitro benzyl -2 - aryl hydro pyrimidine . Journal of Pharmaceutical Negative Results. Available at: [Link]

-

In Vitro Antifungal Activity of Hexahydropyrimidine Derivatives . PubMed Central. Available at: [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives (Comparative Pyrimidine Data). MDPI. Available at: [Link]

-

Mechanisms of Antibacterial Drugs (Membrane Disruption) . Lumen Learning. Available at: [Link]

Sources

- 1. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 2. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Solvent Selection for 1-Benzylhexahydropyrimidine

Here is the in-depth technical guide for 1-Benzylhexahydropyrimidine , structured for researchers and drug development professionals.

Part 1: Executive Summary & Physicochemical Context

1-Benzylhexahydropyrimidine (1-Benzyl-1,3-diazacyclohexane) is a cyclic diamine featuring a six-membered saturated ring with nitrogen atoms at the 1 and 3 positions. Unlike its stable 1,4-isomer (piperazine), the 1,3-arrangement classifies this molecule as a cyclic aminal . This structural distinction is the single most critical factor governing its solubility and stability profile.

While the benzyl group confers significant lipophilicity, the aminal core (N-C-N) introduces a sensitivity to hydrolysis that is absent in standard amines. Consequently, solvent selection is not merely about dissolution; it is about preventing structural degradation .

Physicochemical Profile

| Property | Value / Characteristic | Relevance to Solubility |

| Molecular Structure | Cyclic Aminal (1,3-diamine) | Sensitive to aqueous acid (hydrolysis risk). |

| Lipophilicity (LogP) | Estimated ~1.5 - 2.0 | Favors organic partitioning over aqueous. |

| Basicity | Tertiary/Secondary Amine | pH-dependent solubility; soluble in aqueous acid (with degradation risk). |

| Physical State | Viscous Oil or Low-Melting Solid | Miscibility with solvents is often kinetically fast. |

Part 2: Solubility Landscape

The solubility of 1-Benzylhexahydropyrimidine follows the "Like Dissolves Like" principle, modified by the specific interaction of the amine nitrogens.

Primary Solvent Classes

The following table categorizes solvents based on interaction capability and stability compatibility.

| Solvent Class | Solubility Rating | Mechanistic Insight | Recommendation |

| Chlorinated Solvents (DCM, Chloroform) | Excellent | Dipole-dipole interactions and high lipophilicity match. The benzyl group interacts favorably with the organic phase. | Primary Choice for extraction and synthesis. |

| Alcohols (Methanol, Ethanol) | Good to Excellent | Hydrogen bonding with amine nitrogens facilitates dissolution. | Suitable for recrystallization or reactions, provided no trans-acetalization occurs. |

| Polar Aprotic (DMSO, DMF, THF) | Excellent | Strong solvation of the polar heterocyclic head without protic interference. | Ideal for high-temp synthesis or catalysis. |

| Aromatics (Toluene, Benzene) | Good | Preferred for azeotropic drying or non-polar reaction environments. | |

| Aliphatics (Hexane, Heptane) | Poor to Moderate | The polar 1,3-diamine core resists solvation in purely non-polar chains, despite the benzyl group. | Anti-solvent for precipitation/purification. |

| Water | Poor (Neutral/Basic) High (Acidic) | The hydrophobic benzyl group limits neutral solubility. Acidic water protonates the nitrogen, increasing solubility but triggering hydrolysis. | Avoid unless strictly controlled (basic pH). |

The Hydrolysis Hazard (Critical Expertise)

Unlike 1-benzylpiperazine (which is stable in water), 1-benzylhexahydropyrimidine is an aminal. In the presence of water and trace acid, the ring is prone to opening, reverting to N-benzyl-1,3-propanediamine and formaldehyde .

-

Rule of Thumb: Always use anhydrous solvents (water < 0.05%) for storage and critical reactions.

-

Extraction: When performing aqueous workups, keep the aqueous phase strongly basic (pH > 12) and cold (0-5°C) to suppress hydrolysis kinetics.

Part 3: Visualization of Mechanisms

Diagram 1: Solvation & Stability Logic

This decision tree illustrates the logic for solvent selection based on the intended application.

Caption: Decision matrix for solvent selection emphasizing the critical instability of the aminal core in aqueous/acidic environments.

Part 4: Experimental Protocols

Protocol A: Quantitative Solubility Determination (Saturation Method)

Use this protocol to generate precise solubility data (mg/mL) for your specific batch/purity.

Materials:

-

1-Benzylhexahydropyrimidine (Test Subject)

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filter

-

Agilent/Waters HPLC vials

Workflow:

-

Preparation: Add excess 1-Benzylhexahydropyrimidine (approx. 100 mg) to a glass vial containing 1.0 mL of the target solvent.

-

Equilibration: Seal the vial and agitate (vortex or shaker) at 25°C for 4 hours.

-

Note: If the solid fully dissolves, add more compound until a visible precipitate remains (saturation).

-

-

Filtration: Allow the suspension to settle for 30 minutes. Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

-

Gravimetric Analysis: Evaporate the solvent under a stream of nitrogen (or reduced pressure) until constant weight is achieved.

-

Calculation:

-

Protocol B: Purification via Recrystallization/Precipitation

Since the compound is often an oil or low-melting solid, "recrystallization" often takes the form of trituration.

Solvent System: DCM (Solvent) / Hexane (Anti-solvent)

-

Dissolve crude 1-Benzylhexahydropyrimidine in the minimum amount of DCM (approx. 1:1 v/v).

-

Slowly add Hexane (or Heptane) with stirring until the solution turns slightly cloudy.

-

Cool the mixture to -20°C.

-

If an oil separates (oiling out), decant the supernatant and dry the oil under high vacuum. If crystals form, filter rapidly under cold conditions.

Part 5: Safety & Handling

Solvent-Specific Hazards

-

DCM (Dichloromethane): Highly volatile. Use in a fume hood. Permeates standard nitrile gloves; use PVA or laminate gloves for prolonged handling.

-

DMSO: Penetrates skin easily, carrying the dissolved amine into the bloodstream. Handle with extreme care.

Chemical Hazards[2]

-

Corrosivity: As a secondary/tertiary amine, the compound is corrosive to mucosal membranes.[1]

-

Sensitization: Benzyl-amines are known sensitizers. Avoid inhalation of vapors.

Part 6: References

-

PubChem. (n.d.).[2][3] 1,3-Diazacyclohexane (Hexahydropyrimidine) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on the stability of 1,3- vs 1,4-diazines).

-

ResearchGate. (2024).[4] Synthesis and Characterization of Hexahydropyrimidines. (Discusses Mannich condensation protocols relevant to synthesis). Retrieved from [Link]

Sources

A Comparative Technical Guide to 1-Benzylhexahydropyrimidine and 1-Benzylimidazole for Drug Development Professionals

Abstract

Nitrogen-containing heterocyclic scaffolds are foundational to modern medicinal chemistry. This guide provides an in-depth technical comparison of two such scaffolds: 1-benzylhexahydropyrimidine and 1-benzylimidazole. While both share a benzyl group attached to a nitrogenous ring, their core structures—a saturated hexahydropyrimidine versus an aromatic imidazole—impart dramatically different physicochemical properties, chemical reactivity, and pharmacological potential. This document is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of their synthesis, characterization, and divergent applications to inform scaffold selection in drug discovery programs.

Introduction: The Strategic Choice of a Nitrogen Heterocycle

The selection of a core heterocyclic system is a critical decision in drug design. This choice dictates a molecule's three-dimensional shape, polarity, basicity, and ability to engage with biological targets through mechanisms like hydrogen bonding and π-π stacking.[1] Imidazole, an aromatic diazole, is a well-established "privileged structure" found in numerous natural products and approved drugs, prized for its role as a bioisostere for other functional groups and its coordination capabilities.[1][2][3] In contrast, the hexahydropyrimidine ring, a saturated cyclic diamine, offers conformational flexibility and a distinct spatial arrangement of nitrogen atoms, presenting a different set of opportunities for target engagement.

This guide will deconstruct the fundamental differences between 1-benzylimidazole and 1-benzylhexahydropyrimidine, moving from their core molecular attributes to their practical synthesis and potential therapeutic applications.

Molecular Structure and Physicochemical Properties: A Tale of Two Rings

The primary differentiator between these two molecules is the nature of the heterocyclic ring. 1-Benzylimidazole features a planar, aromatic imidazole ring, while 1-benzylhexahydropyrimidine contains a non-planar, saturated (aliphatic) ring. This fundamental structural divergence governs their electronic properties, shape, and interactions.

-

1-Benzylimidazole: The imidazole ring is a 6-π-electron aromatic system.[2][4] This aromaticity renders the ring planar and electron-rich, making it capable of engaging in π-π stacking interactions with biological targets such as DNA or aromatic amino acid residues in enzymes.[1] The two nitrogen atoms have different electronic roles: one is pyrrole-like and donates its lone pair to the aromatic system, while the other is pyridine-like and its lone pair is available for protonation or coordination.[2][4]

-

1-Benzylhexahydropyrimidine: This molecule features a saturated, flexible six-membered ring analogous to cyclohexane. The absence of aromaticity means the ring adopts non-planar conformations (e.g., chair, boat). The nitrogen atoms are sp³-hybridized and act as traditional aliphatic amines. This conformational flexibility can be advantageous for optimizing binding to complex protein pockets.

The structural differences are visually represented below.

Sources

- 1. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

The Unseen Architects: A Technical Guide to Hexahydropyrimidine Ring Conformation and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydropyrimidine ring, a saturated six-membered heterocycle containing two nitrogen atoms at the 1 and 3 positions, is a prevalent scaffold in a multitude of biologically active molecules and synthetic intermediates. Its conformational flexibility and the subtle interplay of steric and stereoelectronic effects are pivotal in dictating molecular shape, reactivity, and biological function. This guide provides an in-depth exploration of the conformational landscape of hexahydropyrimidines, offering a rigorous examination of the forces that govern their three-dimensional structure and stability. By synthesizing foundational principles with advanced analytical techniques, this document serves as a comprehensive resource for researchers seeking to understand, predict, and manipulate the conformational behavior of this important heterocyclic system.

Introduction: The Significance of Conformational Control

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. For cyclic systems like hexahydropyrimidine, this arrangement is not static but exists as a dynamic equilibrium of different conformations. The seemingly subtle shifts between these conformations can have profound consequences, influencing everything from receptor binding affinity to metabolic stability. A thorough understanding of the conformational preferences of the hexahydropyrimidine ring is therefore not merely an academic exercise but a critical component of rational molecular design.

This guide will dissect the key factors governing the conformation of hexahydropyrimidines, including:

-

Steric Hindrance: The repulsive interactions between bulky substituents that favor less crowded spatial arrangements.

-

Torsional Strain: The energetic penalty associated with eclipsing bonds.

-

Stereoelectronic Effects: The influence of orbital interactions, most notably the anomeric effect, on conformational preference.

By delving into these principles, we can begin to appreciate the causality behind the observed conformational equilibria and leverage this knowledge for the design of molecules with desired properties.

The Conformational Landscape: Chair, Boat, and Twist-Boat

Similar to its carbocyclic analogue, cyclohexane, the hexahydropyrimidine ring primarily adopts a non-planar chair conformation to alleviate angle and torsional strain.[1] In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).

A dynamic process known as ring inversion or ring flipping allows for the interconversion between two chair conformations, during which axial substituents become equatorial and vice versa.[2] This process proceeds through higher-energy intermediates, including the boat and twist-boat conformations.

Figure 1: Energy profile of hexahydropyrimidine ring inversion.

The chair conformation is significantly more stable than the boat or twist-boat forms due to minimized torsional and steric strain. Consequently, at room temperature, the vast majority of hexahydropyrimidine molecules will exist in a chair conformation. The focus of conformational analysis, therefore, is often on determining the relative stabilities of the two possible chair conformers.

The Influence of Substituents: Steric Effects and A-Values

The introduction of substituents onto the hexahydropyrimidine ring disrupts the energetic equivalence of the two chair conformations. The relative stability of these conformers is largely dictated by the steric interactions experienced by the substituents.

1,3-Diaxial Interactions

Substituents in the axial position experience unfavorable steric interactions with the other axial hydrogens (or substituents) on the same side of the ring. These are known as 1,3-diaxial interactions and are a primary source of steric strain.[2] In contrast, equatorial substituents are directed away from the ring and experience significantly less steric hindrance.

This energetic preference for the equatorial position can be quantified using A-values . The A-value of a substituent is the difference in Gibbs free energy (ΔG°) between the conformation where the substituent is axial and the conformation where it is equatorial.[3] A larger A-value signifies a stronger preference for the equatorial position.[4]

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.7 |

| -OH | 0.9 |

| -CN | 0.2 |

| -F | 0.25 |

| -Cl | 0.5 |

| -Br | 0.55 |

| -C(CH₃)₃ | > 4.5 |

| Table 1: Selected A-values for common substituents on a cyclohexane ring. These values provide a useful approximation for the steric demands in hexahydropyrimidine systems.[3][4][5] |

The exceptionally large A-value for the tert-butyl group effectively "locks" the conformation with the tert-butyl group in the equatorial position. This principle is often exploited in conformational studies to create conformationally biased molecules.[6]

Stereoelectronic Effects: The Anomeric Effect

While steric effects are a dominant force in determining conformational preference, they do not tell the whole story. In heterocyclic systems like hexahydropyrimidine, stereoelectronic effects , which arise from the interaction of orbitals, can play a significant and sometimes overriding role. The most important of these is the anomeric effect .

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the C-2 position (adjacent to a nitrogen atom) to occupy the axial position, even when steric considerations would favor the equatorial position.[7]

This seemingly counterintuitive preference is explained by a stabilizing orbital interaction. The lone pair of electrons on the ring nitrogen (in an sp³-like orbital) can donate electron density into the antibonding (σ*) orbital of the adjacent axial C-X bond (where X is an electronegative substituent). This hyperconjugative interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a condition that is met when the substituent is in the axial position.

Figure 2: Orbital interaction illustrating the anomeric effect.

The magnitude of the anomeric effect depends on several factors, including the electronegativity of the substituent and the nature of the heteroatom in the ring.[8] The presence of two nitrogen atoms in the hexahydropyrimidine ring can lead to complex and additive anomeric interactions, particularly when substituents are present on both nitrogen atoms or at the C-2 position.

A related phenomenon is the reverse anomeric effect , which describes the preference of positively charged or electron-deficient substituents for the equatorial position.[9][10] This is generally attributed to electrostatic repulsion between the substituent and the partial positive charge on the ring heteroatoms.

Experimental and Computational Approaches to Conformational Analysis

The determination of the conformational preferences of hexahydropyrimidines relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[11] Key NMR parameters used in conformational analysis include:

-

Chemical Shifts: The chemical shift of a proton is sensitive to its local electronic environment, which is influenced by its axial or equatorial position.[12]

-

Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative orientation of protons and, by extension, the conformation of the ring.[13]

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons, which can be used to distinguish between axial and equatorial substituents.

Protocol: Conformational Analysis by ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a known quantity of the hexahydropyrimidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a specific temperature (e.g., 298 K). If conformational exchange is rapid at room temperature, variable temperature (VT) NMR studies may be necessary to slow the exchange and resolve the signals of individual conformers.

-

Spectral Analysis:

-

Chemical Shift Analysis: Compare the chemical shifts of the ring protons. Typically, axial protons are shielded and appear at a higher field (lower ppm) than their equatorial counterparts.

-

Coupling Constant Analysis: Measure the vicinal coupling constants (³JHH). Large coupling constants (typically 8-12 Hz) are indicative of an anti-periplanar (axial-axial) relationship, while smaller coupling constants (typically 2-5 Hz) suggest a syn-clinal (axial-equatorial or equatorial-equatorial) relationship.

-

-

Conformational Equilibrium Calculation: If the signals for both conformers are observed at low temperature, the relative populations can be determined by integrating the respective signals. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RTlnK, where K is the equilibrium constant.[5]

Computational Chemistry

Computational methods, particularly density functional theory (DFT) and ab initio calculations, are invaluable for predicting the geometries, relative energies, and spectroscopic properties of different conformers.[14][15]

Figure 3: A typical computational workflow for conformational analysis.

Protocol: Computational Conformational Analysis

-

Structure Building: Construct the 3D structure of the hexahydropyrimidine derivative in all plausible conformations (e.g., chair with axial substituent, chair with equatorial substituent, boat, twist-boat).

-

Method Selection: Choose an appropriate level of theory and basis set. A common starting point is DFT with a functional like B3LYP and a basis set such as 6-31G(d).[14]

-

Geometry Optimization: Perform a full geometry optimization for each starting structure to find the nearest local energy minimum.

-

Frequency Calculation: For each optimized structure, perform a frequency calculation to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Energy Comparison: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities and predict the equilibrium populations.

-

Property Calculation (Optional): Calculate NMR chemical shifts and coupling constants for comparison with experimental data to validate the computational model.

Conclusion: A Foundation for Rational Design

The conformational behavior of the hexahydropyrimidine ring is a complex interplay of steric and stereoelectronic forces. A comprehensive understanding of these principles, supported by rigorous experimental and computational analysis, is essential for scientists working in drug discovery, catalysis, and materials science. By mastering the concepts of chair-boat interconversion, 1,3-diaxial interactions, A-values, and the anomeric effect, researchers can move beyond serendipity and towards the rational design of molecules with precisely controlled three-dimensional structures and, consequently, tailored functions. The protocols and insights provided in this guide offer a robust framework for the investigation and exploitation of hexahydropyrimidine conformation, paving the way for the development of novel and improved chemical entities.

References

-

Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. (2024). Sains Malaysiana, 53(4), 839-850. [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). ePrints Soton. [Link]

-

Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (n.d.). ResearchGate. [Link]

-

Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. (2022). PMC. [Link]

-

The Anomeric Effect. (n.d.). University of Calgary. [Link]

-

The conformational analysis of saturated heterocycles. Part 101. 1,3-Diazacyclohexanes and 1-thia-3-azacyclohexanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Anomeric Effect(with All important factors). (2019). YouTube. [Link]

-

1,3-Diaxial Interactions and A value for Cyclohexanes. (n.d.). Chemistry Steps. [Link]

-

CONFORMATION OF 5-NITRO-TETRAHYDRO-1,3-OXAZINES BY N.M.R. AND DIPOLE MOMENTS. (n.d.). Tetrahedron. [Link]

-

Anomeric effect. (n.d.). Wikipedia. [Link]

-

Conformational behavior of hexahydropyrimidin-2-one and its ammonium and oxonium ions. (2025). Structural Chemistry. [Link]

-

Cyclohexane 'A values' for Substituents. (2019). Reddit. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

-

Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. (n.d.). Universiti Kebangsaan Malaysia. [Link]

-

A simple 1H nmr conformational study of some heterocyclic azomethines. (1981). Canadian Journal of Chemistry. [Link]

-

Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. [Link]

-

THE SYNTHESIS OF HEXAHYDROPYRIMIDINES FROM 1,3-DIAMINES AND KETONES OR ALDEHYDES. (n.d.). The Journal of Organic Chemistry. [Link]

-

A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. (n.d.). PubMed Central. [Link]

-

3 Stereogenic axes. (2021). Stereoelectronics. [Link]

-

4.4: Substituted Cyclohexanes. (2015). Chemistry LibreTexts. [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. [Link]

-

Stereochemistry three-dimensional arrangement of atoms (groups) in space Stereoisomers: molecules with the same c. (n.d.). University of Rochester. [Link]

-

A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. (2024). ACS Publications. [Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). JACS Au. [Link]

-

Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. (2024). MDPI. [Link]

-

Stereochemistry. (n.d.). AccessPharmacy. [Link]

-

Computational Study on the Conformations of Mitragynine and Mitragynaline. (2010). PubMed. [Link]

-

The A value of a substituent on a cyclohexane ring is essentially... (2023). Pearson+. [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). NIH. [Link]

-

Intro to Stereo Groups and Enhanced Stereochemistry. (2023). RDKit blog. [Link]

-

Artificial bees collect diverse conformers of small organic molecules. (2023). arXiv. [Link]

-

Conformation: Analysis of Medium Size Rings to Explain the Stereochemistry of the Product. (2022). Journal of Student Research. [Link]

-

A value. (n.d.). Wikipedia. [Link]

-

NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). MDPI. [Link]

-

Synthesis of Polyfunctionalized Hexahydropyrimidines. (n.d.). ResearchGate. [Link]

-

Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (n.d.). PubMed. [Link]

-

4.6 Cycloalkanes and Cyclohexane Chair Conformations. (2020). YouTube. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 3. A value - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anomeric effect - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. auremn.org.br [auremn.org.br]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Computational Study on the Conformations of Mitragynine and Mitragynaline - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Benzylhexahydropyrimidine: A Detailed Guide for Researchers

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-benzylhexahydropyrimidine from N-benzyl-1,3-diaminopropane and formaldehyde. This protocol is designed for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details and the scientific rationale behind each step.

Introduction and Significance

Hexahydropyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1,3-positions. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities.[1] The N-benzyl substituent can further modulate the pharmacological profile of the hexahydropyrimidine core. The synthesis described herein is a classical cyclocondensation reaction, a fundamental transformation in heterocyclic chemistry.[2]

The reaction of a 1,3-diamine with an aldehyde, in this case, formaldehyde, provides a straightforward and efficient route to the hexahydropyrimidine ring system.[2] Understanding and mastering this synthesis provides a valuable tool for the generation of diverse molecular scaffolds for further chemical exploration and drug discovery efforts.

Reaction Mechanism and Rationale

The synthesis of 1-benzylhexahydropyrimidine from N-benzyl-1,3-diaminopropane and formaldehyde proceeds through a cyclocondensation reaction. The mechanism involves the nucleophilic attack of the amine groups on the electrophilic carbonyl carbon of formaldehyde.

The probable reaction mechanism is as follows:

-

Hemiaminal Formation: The primary amine of N-benzyl-1,3-diaminopropane acts as a nucleophile, attacking the carbonyl carbon of formaldehyde to form a hemiaminal intermediate.

-

Iminium Ion Formation: The hemiaminal is unstable and readily dehydrates to form an iminium ion.

-

Intramolecular Cyclization: The secondary amine of the same molecule then acts as an intramolecular nucleophile, attacking the iminium ion to form the six-membered hexahydropyrimidine ring.

-

Final Product: A final proton transfer step yields the stable 1-benzylhexahydropyrimidine.

Caption: Proposed reaction mechanism for the synthesis of 1-benzylhexahydropyrimidine.

Materials and Equipment

| Reagents | Grade | Supplier |

| N-benzyl-1,3-diaminopropane | ≥98% | Commercially Available |

| Formaldehyde (37% in H₂O) | ACS Reagent | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Commercially Available |

| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Commercially Available |

| Equipment |

| Round-bottom flask (100 mL) with magnetic stir bar |

| Reflux condenser |

| Heating mantle with stirrer |

| Separatory funnel (250 mL) |

| Rotary evaporator |

| Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |

| UV lamp for TLC visualization |

| Glassware for extraction and filtration |

| NMR spectrometer (¹H and ¹³C) |

| Mass spectrometer (GC-MS or LC-MS) |

Safety Precautions

-

N-benzyl-1,3-diaminopropane: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Formaldehyde Solution: Toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate PPE.

-

Dichloromethane: Volatile and a suspected carcinogen. Use in a fume hood and avoid inhalation.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[3][4][5][6][7]

Experimental Protocol

Caption: Experimental workflow for the synthesis of 1-benzylhexahydropyrimidine.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-1,3-diaminopropane (1.64 g, 10 mmol) and dichloromethane (DCM, 40 mL).

-

Addition of Formaldehyde: While stirring at room temperature, slowly add formaldehyde solution (37% in water, 0.81 mL, 10 mmol) to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 40 °C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) to remove any unreacted formaldehyde and other water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Optional): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes if necessary.[8]

Characterization of 1-Benzylhexahydropyrimidine

The structure of the synthesized 1-benzylhexahydropyrimidine should be confirmed by spectroscopic methods.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the benzyl group protons (aromatic region ~7.2-7.4 ppm, benzylic CH₂ ~3.5 ppm), and the hexahydropyrimidine ring protons. The methylene protons of the propane backbone and the N-CH₂-N proton will have distinct chemical shifts. |

| ¹³C NMR | The spectrum will display signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the hexahydropyrimidine ring. |

| Mass Spec. | The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of 1-benzylhexahydropyrimidine (C₁₁H₁₆N₂ = 176.26 g/mol ). Fragmentation patterns may include the loss of the benzyl group. |

Predicted ¹H NMR Data (in CDCl₃):

-

δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ 3.55 (s, 2H): Benzylic protons (-CH₂-Ph).

-

δ 3.40 (s, 2H): N-CH₂-N proton of the hexahydropyrimidine ring.

-

δ 2.60-2.80 (m, 4H): Methylene protons adjacent to the nitrogen atoms in the ring.

-

δ 1.60-1.80 (m, 2H): Central methylene protons of the propane backbone.

Predicted ¹³C NMR Data (in CDCl₃):

-

δ 139.0: Quaternary aromatic carbon of the benzyl group.

-

δ 128.5, 128.0, 127.0: Aromatic carbons of the benzyl group.

-

δ 75.0: N-CH₂-N carbon of the hexahydropyrimidine ring.

-

δ 59.0: Benzylic carbon (-CH₂-Ph).

-

δ 48.0: Methylene carbons adjacent to the nitrogen atoms in the ring.

-

δ 25.0: Central methylene carbon of the propane backbone.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be refluxed for a longer period. Ensure the quality of the formaldehyde solution, as it can polymerize upon storage.

-

Purification Challenges: If the crude product is an oil, purification by column chromatography is recommended. A gradient elution may be necessary to achieve good separation.

-

Product Instability: Some hexahydropyrimidines can be sensitive to air and moisture. It is advisable to store the final product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-benzylhexahydropyrimidine. By following these guidelines, researchers can confidently prepare this valuable heterocyclic compound for further investigation in various fields, particularly in drug discovery and development. The provided mechanistic insights and characterization data will aid in the successful execution and validation of the synthesis.

References

-

Hamed, S. A., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana, 53(4), 839-850. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

-

Benito, J., et al. (2019). A simple access to hexahydropyrimidine from 1,3-diamine: Synthesis and solid-state characterization. Journal of Molecular Structure, 1175, 843-850. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,3-Diaminopropane. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. In NIST Chemistry WebBook. [Link]

-

Podschun, B., Cook, P. F., & Schnackerz, K. D. (1990). Purification and characterization of dihydropyrimidine dehydrogenase from pig liver. Journal of Biological Chemistry, 265(22), 12966-12972. [Link]

-

Werner, E. (n.d.). Reaction Mechanism of Melamine Resins. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Badamshina, A. G., Latypova, D. R., & Dokichev, V. A. (2019). Synthesis of Polyfunctionalized Hexahydropyrimidines. Russian Journal of Organic Chemistry, 55(2), 170-175. [Link]

-

PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

Varghese, J. R., et al. (2015). Mechanism for reaction of formaldehyde and ammonia. The Journal of Physical Chemistry A, 119(11), 2612-2623. [Link]

-

National Institute of Standards and Technology. (n.d.). 1,4-Benzenediol, 2,5-bis(1,1-dimethylethyl)-. In NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzidine. In NIST Chemistry WebBook. [Link]

Sources

Condensation reaction of N-benzyl-1,3-propanediamine with formaldehyde

Executive Summary

This application note details the protocol for the cyclocondensation of N-benzyl-1,3-propanediamine with formaldehyde to synthesize 1-benzylhexahydropyrimidine . Unlike linear imine formation common with mono-amines, 1,3-diamines undergo a double Mannich-type condensation with formaldehyde, resulting in a thermodynamically favored 6-membered heterocyclic ring (hexahydropyrimidine).

This reaction is a critical entry point for synthesizing N-heterocyclic carbenes (NHCs), pharmaceutical intermediates, and coordination ligands. This guide addresses the specific challenges of this transformation, including stoichiometry control to prevent polymerization and the hydrolytic instability of the aminal product.

Chemical Basis & Mechanism[1][2]

The Reaction

The reaction involves the condensation of one equivalent of formaldehyde with the diamine. The formaldehyde carbon inserts between the primary and secondary amine nitrogens, closing the propyl bridge to form a hexahydropyrimidine ring.

Mechanistic Pathway

The mechanism proceeds via an initial nucleophilic attack by the primary amine on the formaldehyde carbonyl, forming a hemiaminal or imine intermediate. This is followed by an intramolecular attack by the secondary amine (the benzylamine moiety), expelling water and closing the ring.

Figure 1: Mechanistic pathway for the formation of the hexahydropyrimidine ring.

Experimental Protocols

Critical Safety & Handling

-

Formaldehyde: A known carcinogen and sensitizer. All operations must be performed in a functioning fume hood.

-

Exotherm: The initial addition is exothermic. Temperature control is vital to prevent uncontrolled polymerization.

-

Product Stability: Hexahydropyrimidines are acid-sensitive . They function as cyclic aminals and will hydrolyze back to the starting materials in acidic aqueous media. Avoid acidic washes during workup.

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| N-Benzyl-1,3-propanediamine | 164.25 | 1.0 | Substrate |

| Paraformaldehyde (PFA) | 30.03 | 1.0 - 1.05 | Carbonyl Source (Anhydrous) |

| Methanol (MeOH) | 32.04 | Solvent | Reaction Medium |

| Magnesium Sulfate (MgSO₄) | 120.37 | N/A | Drying Agent |

Method A: Anhydrous Cyclization (Preferred)

This method uses paraformaldehyde to minimize water content, driving the equilibrium toward the product.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with N-benzyl-1,3-propanediamine (16.4 g, 100 mmol) and Methanol (100 mL).

-